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Compound of Interest

Compound Name: CTP Synthetase-IN-1

Cat. No.: B12390740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)

for CTP Synthetase-IN-1, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase

(CTPS). CTP Synthetase-IN-1, also identified as compound 27 in its discovery publication, is a

pan-selective inhibitor of both human CTPS isoforms, CTPS1 and CTPS2, which are critical

enzymes in the de novo pyrimidine synthesis pathway.[1][2][3] This guide will detail the

quantitative SAR data, relevant experimental protocols, and the underlying biological pathways,

offering a comprehensive resource for professionals in drug discovery and development.

Introduction to CTP Synthetase as a Therapeutic
Target
Cytidine 5'-triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and

phospholipids.[4] The de novo synthesis of CTP is catalyzed by CTP synthetase, which

converts uridine 5'-triphosphate (UTP) to CTP using glutamine as a nitrogen source in an ATP-

dependent reaction. In humans, two isoforms, CTPS1 and CTPS2, perform this function.

While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is

rapidly upregulated in activated lymphocytes to meet the high demand for nucleotides required

for proliferation.[4] This dependency makes CTPS1 a compelling therapeutic target for

diseases driven by aberrant lymphocyte proliferation, such as autoimmune disorders and
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certain cancers.[4][5] CTP Synthetase-IN-1 was developed as a potent inhibitor of this

pathway.[1][2][3]

Structure-Activity Relationship (SAR) of CTP
Synthetase-IN-1
The development of CTP Synthetase-IN-1 stemmed from a high-throughput screening

campaign that identified a weakly active initial hit. Subsequent chemical optimization led to the

discovery of a novel chemotype, 2-(alkylsulfonamido)thiazol-4-yl)acetamides, with significant

potency. CTP Synthetase-IN-1 emerged as the lead compound from this series, demonstrating

potent inhibition of CTPS1 and CTPS2 and favorable oral bioavailability.[1][3][6]

The following table summarizes the SAR data for key compounds in the optimization process,

leading to CTP Synthetase-IN-1 (Compound 27). The core scaffold consists of a central

thiazole ring linked to a sulfonamide group and an acetamide group. Modifications focused on

the sulfonamide alkyl group (R1) and the terminal phenyl ring of the acetamide (R2).

Compound ID
R1 Group
(Sulfonamide)

R2 Group
(Acetamide)

hCTPS1 IC50
(µM)

Jurkat Cell
IC50 (µM)

1a Methyl 3-chlorophenyl 2.3 >200

1b Ethyl 3-chlorophenyl 0.18 >200

1e Cyclopropyl 3-chlorophenyl 0.25 17

4 Cyclopropyl
3-chlorophenyl

(N-methylated)
0.57 6.9

27 (CTP

Synthetase-IN-1)
Cyclopropyl

5-(6-

(trifluoromethyl)p

yrazin-2-

yl)pyridin-2-yl

0.032 Not specified

Data extracted from Novak et al., J Med Chem. 2022.[6]

Key SAR Insights:
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Sulfonamide Group (R1): Exploration of the alkyl group on the sulfonamide revealed that

small, cyclic groups were favorable. The initial methyl group (Compound 1a) provided weak

activity. Switching to an ethyl group (Compound 1b) improved enzymatic inhibition by over

10-fold. The cyclopropyl group (Compound 1e) maintained high potency and was selected

for further optimization.

Acetamide Amine: Methylation of the acetamide nitrogen (Compound 4) led to a slight

decrease in enzymatic potency but improved cellular activity, likely due to altered

physicochemical properties.

Terminal Ring System (R2): The most significant gains in potency were achieved by

modifying the terminal phenyl ring. Replacing the simple 3-chlorophenyl group of the early

compounds with a more complex and polar 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl

moiety resulted in CTP Synthetase-IN-1 (Compound 27), a highly potent inhibitor with an

IC50 of 32 nM against human CTPS1.[2]

Signaling and Metabolic Pathways
CTP synthetase plays a central role in nucleotide metabolism, which is tightly linked to cell

proliferation signaling. In lymphocytes, activation through the T-cell receptor (TCR) triggers a

cascade of downstream signaling that upregulates metabolic pathways, including de novo

pyrimidine synthesis, to support clonal expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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